molecular formula C9H14O3 B1423222 3-Oxocyclobutyl pivalate CAS No. 1071194-23-4

3-Oxocyclobutyl pivalate

Cat. No. B1423222
Key on ui cas rn: 1071194-23-4
M. Wt: 170.21 g/mol
InChI Key: QPYSQIQZVJMPGH-UHFFFAOYSA-N
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Patent
US08633315B2

Procedure details

To a stirred solution of 3-oxocyclobutyl pivalate (15.1 g, 88.7 mmol) in ethanol (100 ml) at 0° C. was added sodium borohydride (4.69 ml, 133 mmol) in several portions. The reaction was stirred for 30 min, slowly quenched with 10% aqueous HCl and concentrated to remove ethanol. The solution was taken up with more 10% HCl, extracted with DCM (3×), washed with brine, dried over MgSO4 and concentrated to give the title compound as a light yellow oil.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
4.69 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH:8]1[CH2:11][C:10](=[O:12])[CH2:9]1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[BH4-].[Na+]>C(O)C>[C:1]([O:7][CH:8]1[CH2:9][CH:10]([OH:12])[CH2:11]1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)OC1CC(C1)=O
Name
Quantity
4.69 mL
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slowly quenched with 10% aqueous HCl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove ethanol
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OC1CC(C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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